molecular formula C6H10N4 B083809 2,5-Dimethyl-4,6-pyrimidinediamine CAS No. 13265-42-4

2,5-Dimethyl-4,6-pyrimidinediamine

Cat. No. B083809
CAS RN: 13265-42-4
M. Wt: 138.17 g/mol
InChI Key: HZZKLBBMUXBGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-4,6-pyrimidinediamine is a chemical compound with the molecular formula C6H10N4 . It has been used as an intermediate in the synthesis of various compounds .


Synthesis Analysis

The synthesis of 2,5-Dimethyl-4,6-pyrimidinediamine derivatives has been reported in several studies. For instance, one study designed and synthesized 33 4,6-pyrimidinediamine derivatives as dual EGFR and FGFR inhibitors . Another study reported the reaction of 2-amino-4,6-dimethylpyrimidine with carboxylic acid such as gallic acid and pimelic acid, yielding a salt and co-crystal, respectively .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-4,6-pyrimidinediamine has been analyzed in several studies. For example, one study reported that the crystal structure and hydrogen bond interaction of the two crystals were determined by single X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving 2,5-Dimethyl-4,6-pyrimidinediamine have been studied. For instance, one study reported that FGF2-FGFR1 autocrine pathway activation reduces the sensitivity of non-small cell lung cancer (NSCLC) cells to EGFR inhibitors like Gefitinib .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethyl-4,6-pyrimidinediamine can be found in various databases .

Scientific Research Applications

Organic Synthesis and Chemical Properties

One study highlighted the synthesis of novel hexahydropyrimidines, which are significant in the development of bioactive compounds, through a one-pot condensation reaction involving 2,2-dimethylpropane-1,3-diamine. These compounds have applications in fungicides, antibacterials, and antivirals, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Abu-Obaid et al., 2014).

Crystal Structure and Molecular Recognition

Research on the crystal structures of pyrimidine derivatives has provided insights into molecular recognition processes crucial for drug action. For example, the study of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts revealed different tautomeric forms and their implications for hydrogen bonding in pharmaceuticals (Rajam et al., 2017).

Spectrophotometric Studies

Spectrophotometric studies have been employed to investigate proton transfer complexes involving pyrimidine derivatives. These studies are essential for understanding the chemical properties and potential applications of these compounds in analytical chemistry (Habeeb et al., 2009).

Material Science Applications

The development of novel polymers and materials also benefits from the study of pyrimidine derivatives. For instance, fluorinated polyimides derived from pyrimidine-based monomers have shown exceptional thermal stability and low dielectric constants, making them suitable for advanced electronic applications (Madhra et al., 2002).

Photophysical Studies

Investigations into the photophysical properties of pyrimidine derivatives, such as their behavior under UV irradiation, are crucial for understanding their role in DNA damage and repair mechanisms. These studies can lead to further insights into the prevention and treatment of UV-induced mutations (Thomas et al., 2002).

Safety And Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of 2,5-Dimethyl-4,6-pyrimidinediamine and its derivatives could involve their potential use in the treatment of diseases such as non-small cell lung cancer (NSCLC) . Further studies are needed to explore their potential therapeutic effects and safety profiles.

properties

IUPAC Name

2,5-dimethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZKLBBMUXBGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpyrimidine-4,6-diamine

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